

Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-propargyl PROTAC

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Compound of Interest		
Compound Name:	(S,R,S)-AHPC-propargyl	
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Abstract

This document provides a detailed protocol for the synthesis of **(S,R,S)-AHPC-propargyl**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). **(S,R,S)-AHPC-propargyl** serves as a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a terminal alkyne group for facile conjugation to a target protein ligand via "click chemistry." This protocol outlines the synthetic route, necessary reagents, and reaction conditions. Additionally, it includes a summary of the compound's properties and diagrams illustrating the synthetic workflow and the mechanism of action for the resulting PROTACs.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase. By functionalizing this core with a propargyl group, researchers can readily attach a wide variety of target-protein-binding ligands that have been modified with an azide group, utilizing the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach accelerates the discovery and optimization of potent and selective protein degraders.



Data Presentation

Table 1: Physicochemical Properties of (S,R,S)-AHPC-propargyl

Property	Value	Source
Synonyms	VH032-propargyl, VHL ligand 7	[1]
CAS Number	2098799-78-9	[2]
Molecular Formula	C27H34N4O5S	[2]
Molecular Weight	526.65 g/mol	[2]
Purity	≥95% (HPLC)	
Appearance	White to off-white solid	General knowledge
Solubility	DMSO: ≥ 100 mg/mL	[2]

Table 2: Key Reagents and Materials



Reagent	Supplier	Notes
(S,R,S)-AHPC	Commercially Available	VHL ligand core
Propargyl bromide (80% in toluene)	Sigma-Aldrich	Alkylating agent
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	Base
Dimethylformamide (DMF)	Sigma-Aldrich	Anhydrous
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous
Saturated aqueous sodium bicarbonate	Fisher Scientific	For workup
Brine	Fisher Scientific	For workup
Anhydrous sodium sulfate	Fisher Scientific	For drying
Silica gel	Sorbent Technologies	For column chromatography
Ethyl acetate	Fisher Scientific	HPLC grade for chromatography
Hexanes	Fisher Scientific	HPLC grade for chromatography

Experimental Protocols Synthesis of (S,R,S)-AHPC-propargyl

This protocol is based on the general principles of N-alkylation of amides or O-alkylation of hydroxyl groups, which are common methods for introducing a propargyl group. The synthesis involves the reaction of the (S,R,S)-AHPC core with propargyl bromide in the presence of a non-nucleophilic base.

Procedure:

• Reaction Setup: To a solution of (S,R,S)-AHPC (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

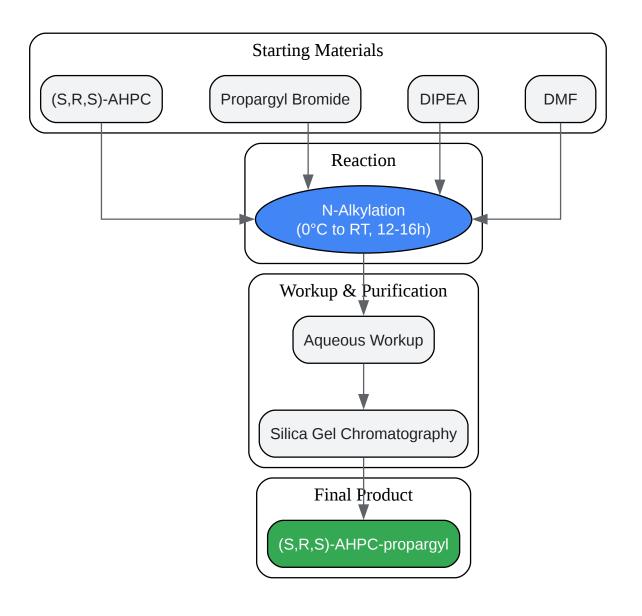


add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

- Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise to the stirred solution.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by the addition of water. Extract the aqueous mixture with dichloromethane (3 x volumes).
- Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x volumes) followed by brine (2 x volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (S,R,S)-AHPC-propargyl as a solid.
- Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization Synthetic Workflow



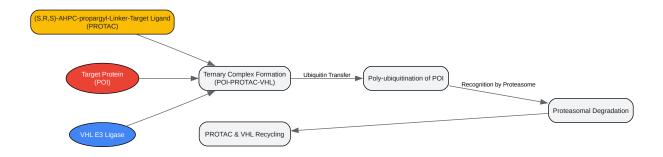


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Caption: Synthetic workflow for (S,R,S)-AHPC-propargyl.

PROTAC Mechanism of Action





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Caption: PROTAC-mediated protein degradation pathway.

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References

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